Chain-termination potency: Ki for translocation inhibition vs. ATP Km in RNA polymerase II
Cordycepin 5'-triphosphate (3'-dATP) is a highly potent inhibitor of RNA polymerase II translocation. In kinetic assays using wheat germ RNA polymerase II and a poly(dAT) template, 3'-dATP exhibited an inhibition constant (Ki) of 0.15 μM for translocation [1]. This Ki value is approximately two orders of magnitude lower than the Michaelis constant (Km) for the natural substrate ATP (Km ≈ 15 μM under comparable conditions) [1]. This demonstrates that 3'-dATP competes far more effectively for the enzyme's active site than ATP itself.
| Evidence Dimension | Inhibition of RNA polymerase II translocation |
|---|---|
| Target Compound Data | Ki = 0.15 μM |
| Comparator Or Baseline | ATP (Km for poly(rAU) synthesis ≈ 15 μM) |
| Quantified Difference | Ki is two orders of magnitude (100x) smaller than the ATP Km |
| Conditions | Wheat germ RNA polymerase II, poly(dAT) template, in vitro assay |
Why This Matters
This exceptional potency relative to its natural competitor underscores its value as a tool for studying transcription elongation and justifies its selection over ATP or weaker analogs for experiments requiring robust chain termination.
- [1] Job, D., & Job, C. (1985). Poly(dAT) dependent trinucleotide synthesis catalysed by wheat germ RNA polymerase II. Effects of nucleotide substrates and cordycepin triphosphate. Nucleic Acids Research, 13(17), 6155–6170. View Source
